molecular formula C19H34O2 B1202247 Sterculic acid CAS No. 738-87-4

Sterculic acid

Cat. No. B1202247
CAS RN: 738-87-4
M. Wt: 294.5 g/mol
InChI Key: PQRKPYLNZGDCFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sterculic acid's unique structure was elucidated through various analytical techniques, revealing it as a major component of Sterculia foetida kernel oil. Initial investigations into its structure proposed it as 12-methyl octadeca-9,11-dienoic acid, but later studies corrected this to ω-(2-octylcycloprop-1-enyl)-octanoic acid, highlighting the cyclopropenoid nature of this fatty acid (Verma, Nath, & Aggarwal, 1955).

Molecular Structure Analysis

The molecular structure of sterculic acid, characterized by its cyclopropenoid ring, is crucial for its biological activity. This structure allows it to act as an inhibitor of the SCD enzyme, influencing lipid metabolism. Advanced spectroscopic techniques have been instrumental in detailing its structure, providing insights into its mode of action at the molecular level.

Chemical Reactions and Properties

Sterculic acid undergoes various chemical reactions, including oxidation and acetolysis, leading to the production of different metabolites. For instance, oxidation by aqueous alkaline permanganate yields 9,11-dioxononadecanoic acid, while acetolysis produces hydroxy-methylene-heptadecanoic acids. These reactions demonstrate the chemical versatility and reactivity of the cyclopropenoid ring present in sterculic acid (Roomi & Hopkins, 1970).

Physical Properties Analysis

The physical properties of sterculic acid, including its melting point, solubility, and optical rotation, are influenced by its unique cyclopropenoid structure. These properties are essential for understanding its behavior in biological systems and its interaction with enzymes such as SCD.

Chemical Properties Analysis

Sterculic acid's chemical properties, particularly its reactivity and interactions with biological molecules, are central to its role as an SCD inhibitor. Its cyclopropenoid ring is critical for inhibiting the conversion of stearic acid to oleic acid, affecting lipid composition in organisms. This inhibition is not only significant for plant biosynthesis but also has implications in animal systems, where it alters lipid metabolism and has potential therapeutic applications (James, Harris, & Bézard, 1968).

Scientific Research Applications

  • Inhibition of Age-Related Diseases : Sterculic acid is a potent inhibitor of endoplasmic reticulum (ER) stress and related inflammation caused by 7-ketocholesterol (7KCh), a toxic oxysterol involved in the pathogenesis of age-related diseases like atherosclerosis, Alzheimer's disease, and age-related macular degeneration. It has been found to be more effective than other anti-inflammatory fatty acids at inhibiting 7KCh-mediated inflammatory responses and may be useful in treating choroidal neovascularization (CNV) in age-related macular degeneration (Huang et al., 2012).

  • Cancer Research : Sterculic acid has shown effectiveness in inhibiting the growth of mammary carcinomas in rats, suggesting its potential role in cancer treatment. It was observed that manipulating the stearic:oleic acid ratio in tissues can inhibit transplanted mammary tumor growth (Khoo et al., 1991).

  • Impact on Fatty Acid Biosynthesis : It acts as an inhibitor of the enzyme system converting stearic acid to oleic acid in Chlorella vulgaris, influencing the formation of unsaturated fatty acids (James et al., 1968).

  • Cellular Studies : Sterculic acid inhibited colony formation in human cancer cell lines and non-neoplastic cell lines, indicating its cytotoxicity to cancer cells. It also modified the fatty acid composition of a cancer cell line, suggesting its impact on cellular lipid metabolism (Fermor et al., 1992).

  • Metabolic Syndrome Prevention : Studies suggest that sterculic acid might help prevent metabolic syndrome development, as observed in a fructose-induced rat model. It showed protective effects against parameters altered by fructose, such as blood pressure, insulin resistance, and steatosis (Ramírez-Higuera et al., 2020).

  • Lung Cancer Research : Sterculic acid alters the expression of adhesion molecules and extracellular matrix compounds, potentially regulating the migration of lung cancer cells. This indicates its possible use in inhibiting epithelial to mesenchymal transition in cancer treatment (Pélaez et al., 2021).

  • Lipid Research Applications : Sterculic acid has been used as a bioorthogonal probe to study lipid uptake and processing in live cells, indicating its utility in lipid research (Bertheussen et al., 2022).

  • Transcriptomic Analysis in Retinal Diseases : Genome-wide transcriptomic analyses in mRPE cells exposed to sterculic acid provided insights into protective mechanisms induced by it against retinal diseases like age-related macular degeneration (AMD) (Pariente et al., 2020).

  • Role in Human Diseases Beyond Stearoyl-CoA Desaturase Inhibition : Sterculic acid's actions extend beyond its role as a Stearoyl-CoA desaturase inhibitor, with potential applications in treating diseases such as nonalcoholic steatohepatitis, Alzheimer's disease, cancer, and skin disorders (Pélaez et al., 2020).

Safety And Hazards

When handling Sterculic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sterculic acid has numerous biological activities and can be used as a coadjuvant for the treatment of various diseases, such as nonalcoholic steatohepatitis, Alzheimer’s disease, cancer, and skin disorders . It also has potential therapeutic opportunities in human diseases .

properties

IUPAC Name

8-(2-octylcyclopropen-1-yl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKPYLNZGDCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970445
Record name Sterculic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sterculic acid

CAS RN

738-87-4, 55088-60-3
Record name Sterculic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=738-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sterculic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropene-1-octanoic acid, 2-octyl-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sterculic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STERCULIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV06G5ROK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name STERCULIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3904
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,010
Citations
JR Nunn - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… component, for which the name sterculic acid is proposed, in the last fractions. Further purification by low-temperature crystallisation from acetone yielded pure sterculic acid of mp 18.2". …
Number of citations: 141 pubs.rsc.org
PK Faure, JC Smith - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Infrared data support the conclusion that the sterculic acid molecule contains a cyclopropene … be as reactive as sterculic acid. A sample of freshly prepared sterculic acid, obtained by the …
Number of citations: 11 pubs.rsc.org
R Peláez, A Pariente, Á Pérez-Sala, IM Larráyoz - Cells, 2020 - mdpi.com
… Sterculic acid (SA) is a cyclopropene fatty acid originally found in the seeds of the plant Sterculia foetida with numerous biological activities. On the one hand, its ability to inhibit stearoyl-…
Number of citations: 39 www.mdpi.com
KL Rinehart Jr, WA Nilsson… - Journal of the American …, 1958 - ACS Publications
… of recent interest1-7 in the structure of sterculic acid,1 we … Previous evidence for structure I for sterculic acid includes … In the present study, sterculic acid, mp 19.319.9 [lit. mp 18.2,l·2 …
Number of citations: 39 pubs.acs.org
K Bertheussen, M van de Plassche… - Angewandte …, 2022 - Wiley Online Library
… To allow the study of unsaturated free fatty acids in live cells, we here report the use of sterculic acid, a 1,2-cyclopropene-containing oleic acid analogue, as a bioorthogonal probe. We …
Number of citations: 13 onlinelibrary.wiley.com
AT James, P Harris, J Bezard - European Journal of …, 1968 - Wiley Online Library
… of sterculic acid. Desaturation of added palmitic acid is readily inhibited by sterculic acid, so … Desaturation of palmitic acid to the 3-trans-hexadecenoic acid is unaffected by sterculic acid…
Number of citations: 60 febs.onlinelibrary.wiley.com
R Peláez, R Ochoa, A Pariente, Á Villanueva-Martínez… - Cancers, 2021 - mdpi.com
Simple Summary Sterculic acid (SA) is a naturally occurring lipid with SCD1 inhibitory activity, but it also modifies many other pathways and underlying gene expression. SCD …
Number of citations: 6 www.mdpi.com
FE Gomez, DE Bauman, JM Ntambi, BG Fox - Biochemical and Biophysical …, 2003 - Elsevier
… affected by sterculic acid. Because of the increase in cell size in the sterculic acid-treated … Compared to MDI-treated cells, the 2-DOG uptake in the cells treated with sterculic acid was …
Number of citations: 84 www.sciencedirect.com
JD Huang, J Amaral, JW Lee, IM Larrayoz… - … et Biophysica Acta (BBA …, 2012 - Elsevier
… Sterculic acid is a cyclopropene fatty acid with numerous biological activities. In this study we demonstrate that sterculic acid … Sterculic acid demonstrated to be 5–10 times more effective …
Number of citations: 40 www.sciencedirect.com
S William, T Duncan, TM Redmond - Scientific Reports, 2022 - nature.com
… Its prevention by sterculic acid pretreatment further indicates the latter’s … that sterculic acid pretreatment can mitigate ROS-mediated fenretinide-induced apoptosis. Thus, sterculic acid …
Number of citations: 3 www.nature.com

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